molecular formula C31H50O8 B1664280 (17Z,19Z,21Z,23Z,25Z)-4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one CAS No. 141443-39-2

(17Z,19Z,21Z,23Z,25Z)-4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one

Cat. No. B1664280
M. Wt: 550.7 g/mol
InChI Key: RXFPIRNYTBRDOG-PHHPUZKGSA-N
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Description

This compound is a complex organic molecule with multiple hydroxyl groups and conjugated double bonds . The molecular formula is C35H58O12 .


Molecular Structure Analysis

The compound has a complex structure with multiple hydroxyl groups and conjugated double bonds . It also contains several chiral centers, which means it can exist in multiple stereoisomers .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 670.828 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 914.0±65.0 °C at 760 mmHg, and a flash point of 278.4±27.8 °C .

Scientific Research Applications

Structural Analysis and Complex Formation

  • Crystal Structure Analysis : The compound's structural features have been analyzed through X-ray structural analysis, particularly focusing on macrocyclic compounds similar in structure. This aids in understanding the molecular configuration and potential interactions of the compound (Nguyen et al., 2017).

  • Formation of Complexes with Metal Ions : Studies have investigated the complexation of similar macrocyclic compounds with metal ions like CuII, ZnII, and CdII. Such research is crucial for understanding the potential applications of these compounds in areas like catalysis and materials science (Bazzicalupi et al., 1995).

Synthesis and Inhibition Studies

  • Synthetic Approaches : Research has been conducted on the synthesis of similar compounds, exploring various steps and methodologies. This is vital for the development of efficient synthetic routes for such complex molecules (Ermert & Vasella, 1993).

  • Inhibition and Biological Activity : Some related compounds have been studied for their potential as enzyme inhibitors, which is significant for pharmaceutical and biochemical applications (Xiong et al., 2005).

Pharmaceutical Applications

  • Medicinal Chemistry : Compounds with structural similarities have been investigated for their potential in medicinal chemistry, including the exploration of anti-inflammatory properties (Serhan et al., 2009).

Molecular and Crystallographic Studies

  • Molecular and Crystal Structure : The molecular and crystal structure of related compounds has been a subject of study, providing insights into their stability, reactivity, and potential applications in material science (Medvedeva et al., 2009).

Future Directions

The future directions for research on this compound are not clear from the available information. It could potentially be of interest in various fields such as organic chemistry, medicinal chemistry, and materials science .

properties

IUPAC Name

(17Z,19Z,21Z,23Z,25Z)-4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O8/c1-21-14-11-9-7-5-6-8-10-12-17-28(35)22(2)29(36)20-27(34)18-25(32)15-13-16-26(33)19-30(37)23(3)31(38)39-24(21)4/h5-12,14,17,21-30,32-37H,13,15-16,18-20H2,1-4H3/b6-5-,9-7-,10-8-,14-11-,17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFPIRNYTBRDOG-DFBSGZNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CC=CC=CC=CC(C(C(CC(CC(CCCC(CC(C(C(=O)OC1C)C)O)O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1/C=C\C=C/C=C\C=C/C=C\C(C(C(CC(CC(CCCC(CC(C(C(=O)OC1C)C)O)O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(17Z,19Z,21Z,23Z,25Z)-4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one

CAS RN

141443-39-2
Record name AB023a
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141443392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(17Z,19Z,21Z,23Z,25Z)-4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one
Reactant of Route 2
(17Z,19Z,21Z,23Z,25Z)-4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one
Reactant of Route 3
(17Z,19Z,21Z,23Z,25Z)-4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one
Reactant of Route 4
(17Z,19Z,21Z,23Z,25Z)-4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one
Reactant of Route 5
(17Z,19Z,21Z,23Z,25Z)-4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one
Reactant of Route 6
(17Z,19Z,21Z,23Z,25Z)-4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one

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